molecular formula C15H15BrN4O3S B11405204 Ethyl 4-amino-2-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Ethyl 4-amino-2-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11405204
M. Wt: 411.3 g/mol
InChI Key: NGGSIJVSYFIBBI-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-2-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as an amino group, a bromophenyl group, and a carbamoylmethylsulfanyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 4-AMINO-2-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as ethyl cyanoacetate and guanidine in the presence of a base.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Thioether formation: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

ETHYL 4-AMINO-2-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbamoyl group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

ETHYL 4-AMINO-2-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and covalent bonds with the target molecules. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

ETHYL 4-AMINO-2-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    4-AMINO-2-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE: This compound has a similar structure but with a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    4-AMINO-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.

    4-AMINO-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE: The methyl group may alter the compound’s hydrophobicity and binding affinity to proteins.

The uniqueness of ETHYL 4-AMINO-2-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C15H15BrN4O3S

Molecular Weight

411.3 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C15H15BrN4O3S/c1-2-23-14(22)11-7-18-15(20-13(11)17)24-8-12(21)19-10-5-3-4-9(16)6-10/h3-7H,2,8H2,1H3,(H,19,21)(H2,17,18,20)

InChI Key

NGGSIJVSYFIBBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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